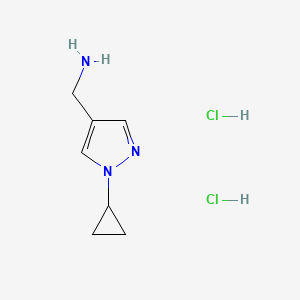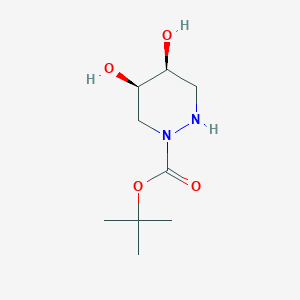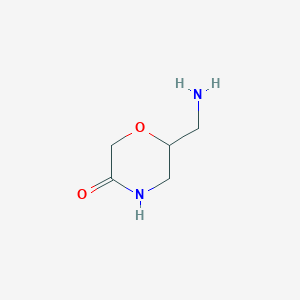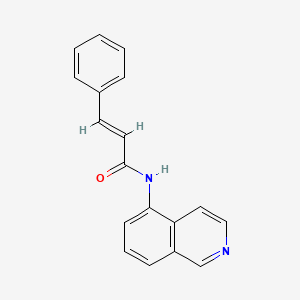![molecular formula C17H18N2O3 B2372119 Benzyl N-[(benzylcarbamoyl)methyl]carbamate CAS No. 2642-32-2](/img/structure/B2372119.png)
Benzyl N-[(benzylcarbamoyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(benzylcarbamoyl)methyl]carbamate is an organic compound with the molecular formula C17H18N2O3 and a molecular weight of 298.34 g/mol . It is also known by its IUPAC name, benzyl 2-(benzylamino)-2-oxoethylcarbamate . This compound is a carbamate derivative, which is a class of compounds widely studied for their biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl N-[(benzylcarbamoyl)methyl]carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with benzylamine in the presence of a base . The reaction typically proceeds under mild conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(benzylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce benzylamine .
Scientific Research Applications
Benzyl N-[(benzylcarbamoyl)methyl]carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis.
Biology: The compound is studied for its potential biological activity and therapeutic applications.
Medicine: Research explores its use in drug development and as a pharmacological agent.
Industry: It is utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of benzyl N-[(benzylcarbamoyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. As a carbamate derivative, it can inhibit enzymes by carbamoylation of active site residues, affecting enzyme activity and function. The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar protective properties for amines.
N-benzylcarbamoyl methyl carbamate: Another related compound with similar chemical properties.
Uniqueness
Benzyl N-[(benzylcarbamoyl)methyl]carbamate is unique due to its specific structure, which provides distinct reactivity and biological activity compared to other carbamate derivatives. Its dual benzyl groups enhance its stability and effectiveness as a protecting group in synthetic chemistry .
Properties
IUPAC Name |
benzyl N-[2-(benzylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19-17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKUQQWQCNZNIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl)oxy)acetamide](/img/structure/B2372039.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B2372041.png)
![6-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-nitropyrimidin-4-amine](/img/structure/B2372043.png)
![4-[3-(dimethylamino)-2-phenylacryloyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2372045.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2372046.png)


![3-(phenylthio)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2372049.png)

![tert-Butyl N-{6-oxaspiro[2.5]octan-1-yl}carbamate](/img/structure/B2372056.png)
![(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2372057.png)
![N-[(2-chlorophenyl)methyl]-4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]butanamide](/img/structure/B2372058.png)

